Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate typically involves the reaction of thiophene derivatives with ethyl oxalyl chloride in the presence of a base such as aluminum trichloride. The reaction is carried out in dichloromethane at low temperatures (-5 to 0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of bacterial enzymes or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A closely related compound with similar structural features.
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Another thiophene derivative with distinct biological activities.
Uniqueness
Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[(2-oxo-2-thiophen-2-ylethyl)amino]acetate |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(14)9(13)11-6-7(12)8-4-3-5-16-8/h3-5H,2,6H2,1H3,(H,11,13) |
InChI Key |
VWHZWEJMHYHXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.